An In-depth Technical Guide to the Chemical Properties and Structure of 2-Phenylimidazole
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Phenylimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylimidazole is a heterocyclic aromatic organic compound that has garnered significant interest in various scientific and industrial fields. Its unique structure, featuring a phenyl group attached to an imidazole ring, imparts a range of chemical properties that make it a versatile building block in medicinal chemistry, a crucial component in materials science, and a valuable ligand in coordination chemistry. This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and key applications of 2-phenylimidazole, with a focus on experimental protocols and data relevant to researchers and professionals in drug development.
Chemical Structure and Identification
2-Phenylimidazole consists of a five-membered imidazole ring substituted with a phenyl group at the 2-position. The presence of both aromatic systems and nitrogen heteroatoms defines its chemical reactivity and physical properties.
Molecular Structure:
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Chemical Name: 2-Phenyl-1H-imidazole
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CAS Number: 670-96-2
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Molecular Formula: C₉H₈N₂
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Molecular Weight: 144.17 g/mol
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InChI Key: ZCUJYXPAKHMBAZ-UHFFFAOYSA-N
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SMILES: c1ccc(cc1)c2ncc[nH]2
Physicochemical Properties
The quantitative physicochemical properties of 2-phenylimidazole are summarized in the table below, providing a quick reference for experimental design and application.
| Property | Value | Reference |
| Physical State | White to pale yellow crystalline powder | [1] |
| Melting Point | 142-148 °C | [2][3] |
| Boiling Point | 340 °C | [2] |
| Density | 0.6 g/cm³ | [2] |
| pKa | 13.00 ± 0.10 (predicted) | |
| Solubility | Soluble in methanol. Sparingly soluble in water. | |
| LogP (Octanol/Water) | 1.29 at 25°C and pH 7.5 | |
| Flash Point | 200 °C | |
| Vapor Pressure | 0.009 Pa at 20°C |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-phenylimidazole.
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¹H NMR: The proton NMR spectrum of 2-phenylimidazole typically shows characteristic signals for the phenyl and imidazole protons.
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¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
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FTIR: The infrared spectrum reveals the presence of characteristic functional groups, such as N-H and C=N stretching vibrations.
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Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of 2-phenylimidazole.
Synthesis of 2-Phenylimidazole via Debus-Radziszewski Reaction
The most common method for synthesizing 2-phenylimidazole is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (benzaldehyde), and ammonia.
Materials:
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Benzaldehyde
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Glyoxal (40% aqueous solution)
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Ammonium hydroxide or ammonium acetate
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Ethanol
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Glacial acetic acid (optional, as a solvent)
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Ice-water
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Ethyl acetate
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Hexane
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1 mmol) in a suitable solvent such as ethanol.
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Add glyoxal (1 mmol) and a source of ammonia, such as ammonium acetate or an aqueous solution of ammonia.
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The reaction mixture is then heated, often to around 80°C, and stirred for a specified period, which can range from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a solvent system like ethyl acetate/hexane (1:3).
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After the reaction is complete, the mixture is cooled to room temperature.
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The product is often precipitated by pouring the reaction mixture into ice-water.
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The solid product is collected by filtration, washed with cold water, and then dried.
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Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
Diagram of Synthesis and Purification Workflow:
Caption: Workflow for the synthesis and purification of 2-phenylimidazole.
Characterization Protocols
The melting point of a compound is a key indicator of its purity.
Apparatus:
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Melting point apparatus
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Capillary tubes
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Spatula
Procedure:
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Ensure the 2-phenylimidazole sample is dry and finely powdered.
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Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block rapidly to a temperature about 15-20°C below the expected melting point.
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Then, decrease the heating rate to 1-2°C per minute to ensure accurate measurement.
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Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). A pure compound should have a sharp melting range of 1-2°C.
The shake-flask method is a common technique to determine the equilibrium solubility of a compound.
Materials:
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2-Phenylimidazole
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Solvent of interest (e.g., water, buffers of different pH)
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Vials with screw caps
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Shaker or agitator
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Centrifuge or filtration apparatus
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Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
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Add an excess amount of 2-phenylimidazole to a known volume of the solvent in a vial. The excess solid is necessary to ensure that a saturated solution is formed.
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Seal the vials and place them in a shaker or agitator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
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After equilibration, separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.
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Carefully withdraw an aliquot of the clear supernatant.
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Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
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Determine the concentration of 2-phenylimidazole in the diluted solution using a calibrated analytical method.
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Calculate the original solubility by taking the dilution factor into account.
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
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Dissolve 5-10 mg of 2-phenylimidazole in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
Data Acquisition:
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Place the NMR tube in the spectrometer.
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Acquire the ¹H NMR spectrum. A typical acquisition involves 16-32 scans.
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Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required.
FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):
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Grind a small amount (1-2 mg) of 2-phenylimidazole with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
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Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder of the FTIR spectrometer.
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Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
Applications in Drug Development and Materials Science
2-Phenylimidazole serves as a versatile intermediate and building block in several key areas.
Intermediate in Antifungal Agent Synthesis
Many antifungal drugs of the azole class contain an imidazole ring. 2-Phenylimidazole can be a precursor for the synthesis of more complex antifungal agents. The synthesis often involves N-alkylation or N-arylation of the imidazole ring, followed by further functionalization.
Logical Diagram of 2-Phenylimidazole in Antifungal Synthesis:
Caption: Synthetic pathway from 2-phenylimidazole to complex antifungal agents.
Curing Agent for Epoxy Resins
2-Phenylimidazole is an effective curing agent for epoxy resins, particularly in applications requiring high thermal and chemical resistance. It acts as a catalytic curing agent.
Curing Mechanism:
The curing mechanism involves the nucleophilic attack of the nitrogen atom of the imidazole ring on the epoxide ring, initiating ring-opening polymerization.
Diagram of Epoxy Curing Mechanism:
Caption: Catalytic curing mechanism of epoxy resins by 2-phenylimidazole.
Ligand in Coordination Chemistry
The nitrogen atoms in the imidazole ring of 2-phenylimidazole can coordinate with metal ions, making it a useful ligand in the synthesis of coordination complexes and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and sensing.
Conclusion
2-Phenylimidazole is a compound of significant interest due to its versatile chemical properties and wide range of applications. This guide has provided a detailed overview of its structure, physicochemical properties, and key experimental protocols for its synthesis and characterization. For researchers and professionals in drug development and materials science, a thorough understanding of these fundamental aspects is crucial for leveraging the full potential of this valuable molecule in the design and synthesis of novel functional materials and therapeutic agents.
